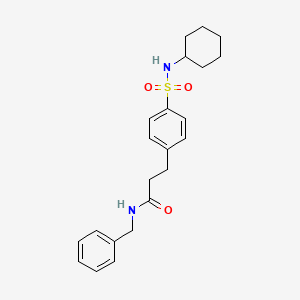
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide, also known as EHP-101, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EHP-101 has been found to have potential therapeutic applications in the treatment of neuroinflammatory disorders and chronic pain. In
科学研究应用
N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of neuroinflammatory disorders and chronic pain. Studies have shown that N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has also been found to have analgesic properties and can reduce pain in animal models of neuropathic pain.
作用机制
The mechanism of action of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is not fully understood. However, studies have suggested that N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide may act by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that have anti-inflammatory and analgesic properties. By inhibiting FAAH, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide may increase the levels of endocannabinoids in the body, leading to reduced inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has anti-inflammatory and analgesic effects. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has also been shown to reduce pain in animal models of neuropathic pain. In addition, N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been found to have a good safety profile in animal studies.
实验室实验的优点和局限性
One advantage of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is its potential therapeutic applications in the treatment of neuroinflammatory disorders and chronic pain. N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for drug development. However, one limitation of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
未来方向
In N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide research can focus on investigating its mechanism of action, exploring its potential therapeutic applications in other disease models, and improving its solubility and bioavailability.
合成方法
The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide involves the reaction of 2-hydroxy-6-methylquinoline with N-ethyl-4-methylbenzenesulfonamide in the presence of a suitable base. The resulting compound is then purified through column chromatography to obtain pure N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide. The synthesis of N-ethyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide has been reported in several research articles and is considered to be a straightforward process.
属性
IUPAC Name |
N-ethyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22(26(24,25)18-8-5-14(2)6-9-18)13-17-12-16-11-15(3)7-10-19(16)21-20(17)23/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKALQSRVAZQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7711092.png)




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7711131.png)





